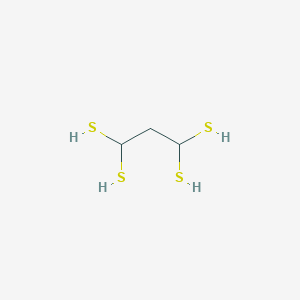
(Butan-2-yl)(triphenyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Butan-2-yl)(triphenyl)silane is an organosilicon compound that features a silicon atom bonded to a butan-2-yl group and three phenyl groups. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. The presence of the butan-2-yl group introduces a degree of steric hindrance, while the triphenyl groups contribute to the compound’s stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(triphenyl)silane typically involves the reaction of triphenylsilane with butan-2-yl halides under specific conditions. One common method is the hydrosilylation reaction, where triphenylsilane reacts with butan-2-yl halide in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified through distillation or recrystallization to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
(Butan-2-yl)(triphenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The butan-2-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine are often employed.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(Butan-2-yl)(triphenyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: The compound is employed in the modification of biomolecules for various biochemical studies.
Industry: The compound is used in the production of specialty polymers and as a precursor for other organosilicon compounds
Mecanismo De Acción
The mechanism by which (Butan-2-yl)(triphenyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of complex molecular structures. These interactions are crucial in catalysis, where the compound acts as a catalyst or a catalyst precursor .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylsilane: Similar in structure but lacks the butan-2-yl group.
Diphenylsilane: Contains two phenyl groups instead of three.
Trimethylsilane: Features three methyl groups instead of phenyl groups
Uniqueness
(Butan-2-yl)(triphenyl)silane is unique due to the presence of the butan-2-yl group, which introduces steric hindrance and affects the compound’s reactivity. This makes it particularly useful in reactions where selective activation or deactivation of certain sites is required .
Propiedades
Número CAS |
828923-34-8 |
|---|---|
Fórmula molecular |
C22H24Si |
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
butan-2-yl(triphenyl)silane |
InChI |
InChI=1S/C22H24Si/c1-3-19(2)23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-19H,3H2,1-2H3 |
Clave InChI |
AQQOKROJYNFCNK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


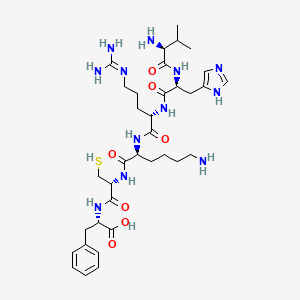
![Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoro-](/img/structure/B14227854.png)
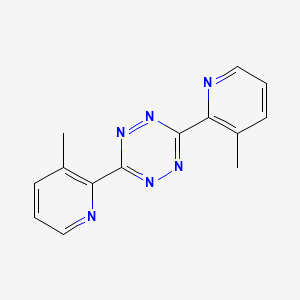

![N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-iodobenzamide](/img/structure/B14227878.png)
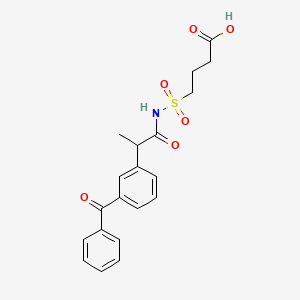
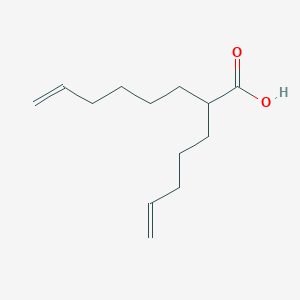

![1-[(1-Phenylethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B14227900.png)
![1,2,3-Trisilabicyclo[1.1.0]buta-1,2-dien-4-one](/img/structure/B14227920.png)
![5-Heptynal, 3,3-bis[(phenylmethoxy)methyl]-](/img/structure/B14227941.png)
![1-ethyl-3-(5-phenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)urea](/img/structure/B14227945.png)

